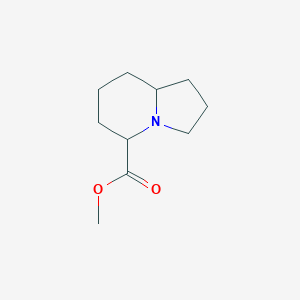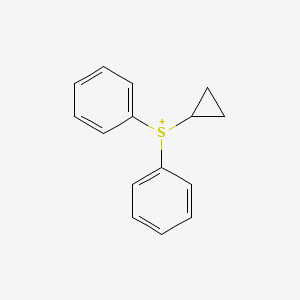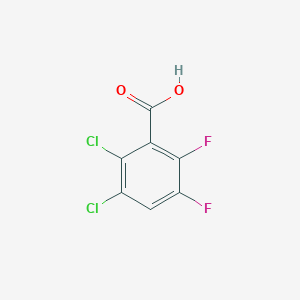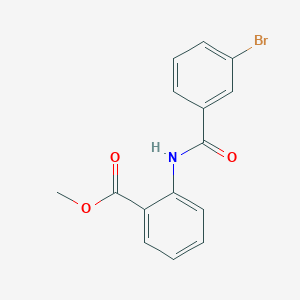
2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester is an organic compound with the molecular formula C15H12BrNO3 and a molecular weight of 334.16 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzoylamino group, which is further connected to a benzoic acid methyl ester moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of 2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester typically involves the reaction of 3-bromobenzoyl chloride with methyl 2-aminobenzoate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified using recrystallization techniques to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance the efficiency and yield of the process .
Analyse Des Réactions Chimiques
2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to its corresponding amine derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of benzoic acid derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity . The bromine atom in the compound enhances its binding affinity to these targets, thereby increasing its potency and efficacy . The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester can be compared with other similar compounds, such as:
Methyl 2-bromo-3-methylbenzoate: This compound has a similar structure but lacks the benzoylamino group, which affects its reactivity and applications.
Methyl 3-bromobenzoate: This compound is structurally similar but does not contain the amino group, leading to different chemical properties and uses.
Methyl 2-(N-hydroxycarbamimidoyl)benzoate: This compound has a different functional group, which imparts distinct biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Propriétés
Numéro CAS |
67836-48-0 |
|---|---|
Formule moléculaire |
C15H12BrNO3 |
Poids moléculaire |
334.16 g/mol |
Nom IUPAC |
methyl 2-[(3-bromobenzoyl)amino]benzoate |
InChI |
InChI=1S/C15H12BrNO3/c1-20-15(19)12-7-2-3-8-13(12)17-14(18)10-5-4-6-11(16)9-10/h2-9H,1H3,(H,17,18) |
Clé InChI |
DWHISIGVNJJMBD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



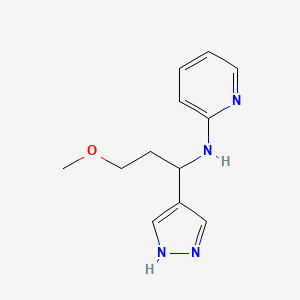
![5-Ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12995270.png)

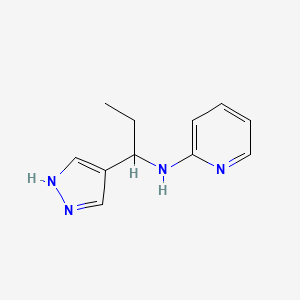
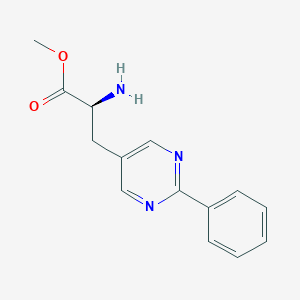
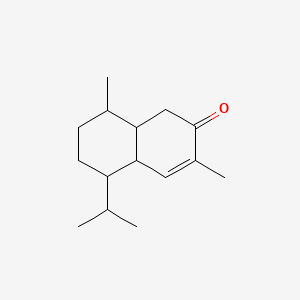
![tert-Butyl (7S)-7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12995297.png)

![2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione](/img/structure/B12995311.png)
